molecular formula C13H8FIO B139849 4-Fluoro-4'-iodobenzophenone CAS No. 141763-55-5

4-Fluoro-4'-iodobenzophenone

Cat. No. B139849
M. Wt: 326.1 g/mol
InChI Key: XFEBRUWAGDHHFT-UHFFFAOYSA-N
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Description

4-Fluoro-4’-iodobenzophenone is a compound with the molecular formula C13H8FIO . It is also known by other names such as Methanone, (4-fluorophenyl) (4-iodophenyl)-, and (4-fluorophenyl)- (4-iodophenyl)methanone . The compound has a molecular weight of 326.10 g/mol .


Synthesis Analysis

The synthesis of 4-Fluoro-4’-iodobenzophenone can be achieved from Fluorobenzene and 4-Iodobenzoyl chloride . More details about the synthetic routes can be found in the referenced source .


Molecular Structure Analysis

The IUPAC name of 4-Fluoro-4’-iodobenzophenone is (4-fluorophenyl)- (4-iodophenyl)methanone . The InChI code is 1S/C13H8FIO/c14-11-5-1-9 (2-6-11)13 (16)10-3-7-12 (15)8-4-10/h1-8H . The Canonical SMILES is C1=CC (=CC=C1C (=O)C2=CC=C (C=C2)I)F .


Physical And Chemical Properties Analysis

4-Fluoro-4’-iodobenzophenone is an off-white solid . It has a molecular weight of 326.10 g/mol . The compound has a computed XLogP3-AA value of 4 , indicating its lipophilicity. It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 325.96039 g/mol . The topological polar surface area is 17.1 Ų , and the compound has a complexity of 240 .

Scientific Research Applications

Electronic, Vibrational, and Nonlinear Optical Properties

4-Fluoro-4'-iodobenzophenone has been investigated for its structural, opto-electronic, vibrational, and nonlinear properties. This research is significant in understanding the molecule's reactive site and its applications in nonlinear optical applications due to its large hyperpolarizability value (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).

Synthesis and Characterization for Polymer Applications

Another study focused on synthesizing and characterizing fluorinated phthalazinone monomers and their polymers, highlighting the potential applications of these materials in optical waveguides, engineering plastics, and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Application in Organic Solar Cells

In the field of organic solar cells, 4-fluoro-4'-iodobenzophenone derivatives have been utilized to enhance the conductivity of certain materials, leading to the development of high-efficiency, ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Antibacterial Agent Synthesis

The compound has also been used in synthesizing new biologically active molecules with potential antibacterial properties (Holla, Bhat, & Shetty, 2003).

Radiosynthesis Applications

4-Fluoro-4'-iodobenzophenone derivatives have been effective in radiosynthesis, particularly in the synthesis of 4-[¹⁸F]fluorophenol, an important intermediate compound for constructing more complex molecules (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Excited State Intramolecular Proton Transfer Studies

The compound has also been a subject of study in excited state intramolecular proton transfer (ESIPT) processes, which are significant in the development of induced emission properties and intramolecular charge transfer (Liu, Zhao, Wang, Tian, Fei, & Wang, 2017).

Fluorophore Development

4-Fluoro-4'-iodobenzophenone has been used to construct a tripodal multifunctional ESIPT fluorescence probe, showing excellent recognition capabilities towards certain ions and potential as a biosensor in living cells (Zhang, Sun, Ruan, Zhao, Mu, Zeng, Jin, Su, Luo, Yan, & Redshaw, 2019).

properties

IUPAC Name

(4-fluorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEBRUWAGDHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569493
Record name (4-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4'-iodobenzophenone

CAS RN

141763-55-5
Record name (4-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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